molecular formula C10H11ClOS B14807397 (3-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane

(3-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane

Cat. No.: B14807397
M. Wt: 214.71 g/mol
InChI Key: AHTYCVVIRGPFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Methylsulfane Group: The methylsulfane group can be introduced through a nucleophilic substitution reaction, where a methylthiol reacts with a suitable leaving group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alkoxides, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated phenyl derivatives

    Substitution: Amino or alkoxy-substituted phenyl derivatives

Scientific Research Applications

(3-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly those involving dysregulation of cellular signaling pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-2-cyclopropoxyphenyl)(ethyl)sulfane: Similar structure with an ethyl group instead of a methyl group.

    (3-Chloro-2-cyclopropoxyphenyl)(methyl)ether: Similar structure with an ether group instead of a sulfane group.

    (3-Chloro-2-cyclopropoxyphenyl)(methyl)amine: Similar structure with an amine group instead of a sulfane group.

Uniqueness

(3-Chloro-2-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of the methylsulfane group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-chloro-2-cyclopropyloxy-3-methylsulfanylbenzene

InChI

InChI=1S/C10H11ClOS/c1-13-9-4-2-3-8(11)10(9)12-7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

AHTYCVVIRGPFRJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC=C1)Cl)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.